1-(1-Methyl-2-pyrrolidinylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrrolidine ring attached to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea typically involves the reaction of 1-methylpyrrolidin-2-one with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1-Methylpyrrolidin-2-one+Phenyl isocyanate→1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea
Industrial Production Methods
In an industrial setting, the production of 1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically carried out at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, it may inhibit the activity of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrrolidin-2-ylidene)-3-(m-tolyl)urea
- 1-(1-Methylpyrrolidin-2-ylidene)-3-(2Z)-pent-2-en-1-yl)urea
Uniqueness
1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for specific applications.
Properties
CAS No. |
50528-63-7 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(1E)-1-(1-methylpyrrolidin-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C12H15N3O/c1-15-9-5-8-11(15)14-12(16)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,16)/b14-11+ |
InChI Key |
KJMVNLKAOWEYRF-SDNWHVSQSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CN1CCCC1=NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.